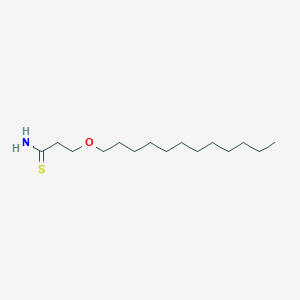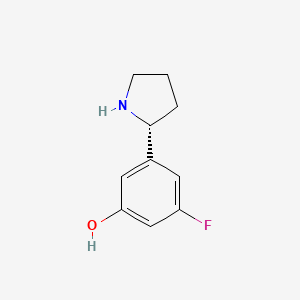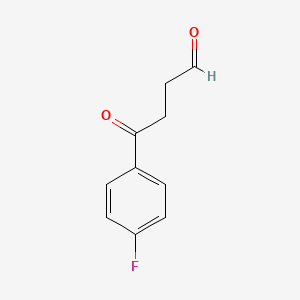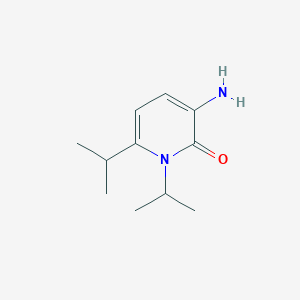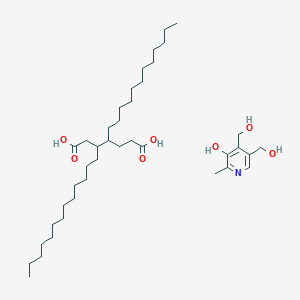
Pyridoxine3,4-dipalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxine 3,4-dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a molecule that is more stable and fat-soluble compared to its parent compound. Pyridoxine 3,4-dipalmitate is primarily used in cosmetic formulations due to its stability and solubility in oils and fats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 3,4-dipalmitate involves the esterification of pyridoxine with palmitic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of pyridoxine 3,4-dipalmitate involves the use of large reactors where pyridoxine and palmitic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through crystallization or distillation to obtain pyridoxine 3,4-dipalmitate in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxine 3,4-dipalmitate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, pyridoxine 3,4-dipalmitate can be hydrolyzed back to pyridoxine and palmitic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize pyridoxine 3,4-dipalmitate, leading to the formation of various oxidation products.
Major Products: The major products formed from these reactions include pyridoxine, palmitic acid, and various oxidation or reduction derivatives of pyridoxine .
Applications De Recherche Scientifique
Pyridoxine 3,4-dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Pyridoxine 3,4-dipalmitate is studied for its role in cellular metabolism and its potential as a bioactive compound.
Mécanisme D'action
Pyridoxine 3,4-dipalmitate exerts its effects primarily through its conversion to pyridoxine in the body. Pyridoxine is then phosphorylated to form pyridoxal 5’-phosphate, an active coenzyme involved in numerous biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitter synthesis, and the production of hemoglobin . The compound’s fat-solubility enhances its absorption and bioavailability, making it more effective in topical applications .
Comparaison Avec Des Composés Similaires
- Pyridoxine 3,4-dibutyrate
- Pyridoxine 3,4-dioctanoate
- Pyridoxine 3,4-dilaurate
Comparison: Pyridoxine 3,4-dipalmitate is unique among its analogs due to its higher molecular weight and longer fatty acid chains, which confer greater fat-solubility and stability. This makes it particularly suitable for use in cosmetic formulations where stability and solubility in oils are crucial .
Propriétés
Formule moléculaire |
C40H73NO7 |
|---|---|
Poids moléculaire |
680.0 g/mol |
Nom IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid |
InChI |
InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3 |
Clé InChI |
LKEIHUMFMSASHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


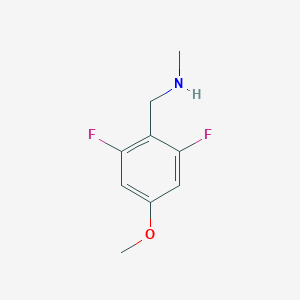
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)

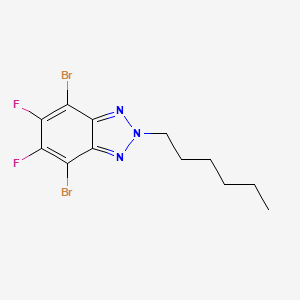
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

